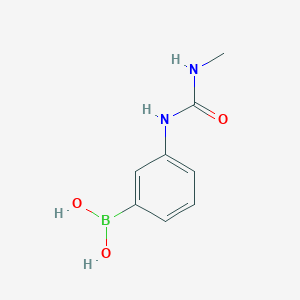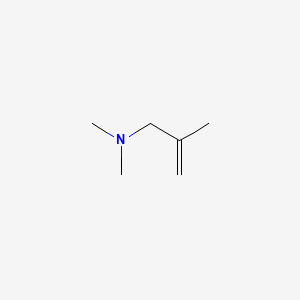
diethyl 2-methyl-3-oxoadipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 2-methyl-3-oxoadipate is an organic compound with the molecular formula C11H18O5 and a molecular weight of 230.261 g/mol . . This compound is a diester of adipic acid and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
diethyl 2-methyl-3-oxoadipate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by the deprotonation of diethyl malonate with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of diethyl 2-methyl-3-oxohexanedioate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is carried out under controlled temperature and pressure, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-methyl-3-oxoadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
diethyl 2-methyl-3-oxoadipate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-3-oxohexanedioate involves its interaction with specific enzymes and molecular targets. For example, the compound can be reduced by diethyl 2-methyl-3-oxosuccinate reductase, an enzyme that catalyzes the conversion of the keto group to a hydroxyl group using NADPH as a cofactor . This reaction is essential in various metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
diethyl 2-methyl-3-oxoadipate can be compared with other similar compounds, such as:
Diethyl malonate: A diester of malonic acid, used in similar alkylation reactions.
Diethyl oxalate: A diester of oxalic acid, used in the synthesis of various organic compounds.
Diethyl 2-methyl-3-oxosuccinate: A similar compound with a slightly different structure, used in the synthesis of hydroxy derivatives.
The uniqueness of diethyl 2-methyl-3-oxohexanedioate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Número CAS |
759-68-2 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
diethyl 2-methyl-3-oxohexanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(12)8(3)11(14)16-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
KORYLZDUZAYPRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=O)C(C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8737769.png)
![1,5-Dioxaspiro[5.5]undecan-3-one](/img/structure/B8737772.png)









